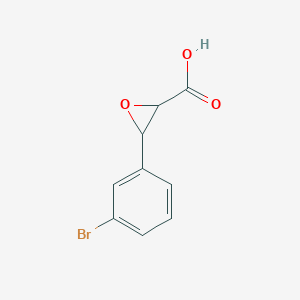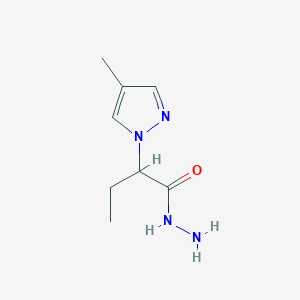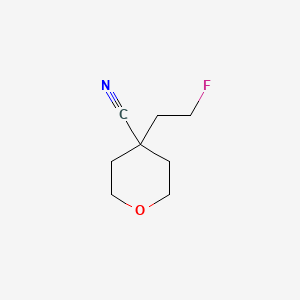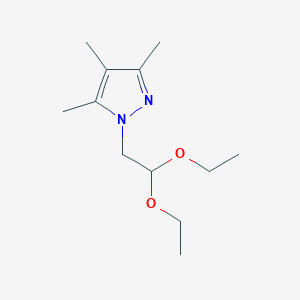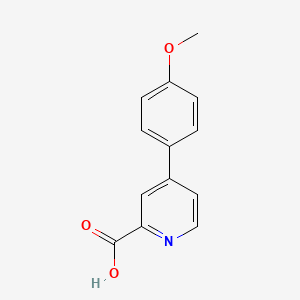
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions . For instance, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .Chemical Reactions Analysis
The chemical reactions involving related compounds like pyridine-2-carboxylic acid have been studied . For instance, it has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .科学的研究の応用
Synthesis and Characterization
- X-ray Powder Diffraction : 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives play a role in the synthesis of important intermediates, such as those used in anticoagulant synthesis, with detailed X-ray powder diffraction data available for these compounds (Wang et al., 2017).
Spectroscopy and Computational Analysis
- FT-IR and UV-Vis Characterizations : This compound and its derivatives have been extensively characterized using FT-IR and UV-Vis spectroscopy, providing insights into molecular structures, vibration wavenumbers, and electronic properties (Tamer et al., 2018).
- Density Functional Theory (DFT) Calculations : DFT has been used to investigate molecular electrostatic potential surfaces, hyperpolarizabilities, and interaction with DNA for these compounds (Tamer et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyridine derivatives, including this compound, are studied for their potential as corrosion inhibitors for mild steel, showing promising results in hydrochloric acid environments (Chaitra et al., 2016), (Ansari et al., 2015).
Photophysics
- Photophysical Studies : Investigations into the photophysical properties of derivatives, focusing on processes like intramolecular charge transfer and excited state intramolecular proton transfer, provide insights into their potential applications in photonics (Behera et al., 2015).
Coordination Chemistry
- Complex Formation with Metal Ions : The compound forms complexes with metal ions such as manganese, impacting the electronic properties and reactivity of the complex. Such studies are crucial in coordination chemistry and material science (Tamer, 2017).
Synthetic Chemistry
- Synthesis of Functional Derivatives : The compound is used as a starting material for the synthesis of various functional derivatives, including Schiff bases and compounds with heterocyclic structures, highlighting its versatility in organic synthesis (Potkin et al., 2019).
Chemical Demethylation
- Demethylation Applications : This compound undergoes demethylation reactions, as demonstrated in the synthesis of key starting materials for pharmaceutical compounds (Schmid et al., 2004).
作用機序
Target of Action
Pyridine carboxylic acids, to which “4-(4-Methoxyphenyl)pyridine-2-carboxylic acid” belongs, are often used as chelating agents in coordination complexes of metal ions
Mode of Action
Pyridine carboxylic acids can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Biochemical Pathways
Pyridine-2-carboxylic acid is an endogenous metabolite of l-tryptophan, suggesting that it might be involved in the kynurenine pathway .
Result of Action
Pyridine-2-carboxylic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
特性
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCUULRPFQZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




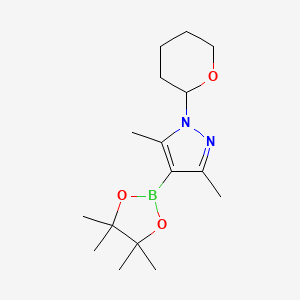





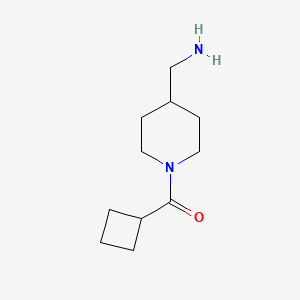
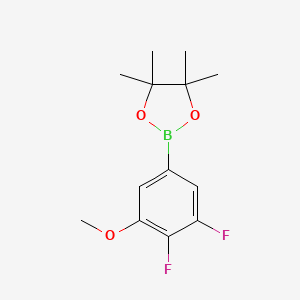
![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)
